molecular formula C15H23BrN2O B1228532 Sophocarpine hydrobromide CAS No. 78003-71-1

Sophocarpine hydrobromide

Cat. No. B1228532
CAS RN: 78003-71-1
M. Wt: 327.26 g/mol
InChI Key: NBBQEIQEBNYSFK-PUILLJIJSA-N
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Description

Synthesis Analysis

The synthesis of sophocarpine hydrobromide can be derived from its parent compound, sophocarpine. A notable approach for the synthesis or semi-synthesis of sophocarpine-related compounds involves modifications of matrine, another alkaloid from the same plant source. Li et al. (2014) described a metal-free, environment-friendly, and efficient method for the semi-synthesis of sophocarpine from matrine, achieving a high overall yield. This process could potentially be adapted for the synthesis of sophocarpine hydrobromide by incorporating hydrobromic acid at an appropriate stage to form the hydrobromide salt (Li, Chaojie; Liu, Yuxiu; Wang, Qingmin, 2014).

Molecular Structure Analysis

Sophocarpine belongs to the matrine-type alkaloids, characterized by their complex tetracyclic quinolizidine structure. Galasso et al. (2006) conducted a detailed study on the molecular and electronic structure of matrine-type alkaloids, including sophocarpine, revealing the conformational preferences and electronic characteristics of these compounds. Such analysis is crucial for understanding the reactivity and biological interactions of sophocarpine hydrobromide at the molecular level (Galasso, V.; Asaro, F.; Berti, F.; Pergolese, B.; Kovač, B.; Pichierri, F., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of sophocarpine hydrobromide can be inferred from studies on sophocarpine. Sophocarpine's interactions with biological systems, such as its inhibitory effects on certain cytochrome P450 enzymes, suggest its potential to participate in metabolic and pharmacokinetic interactions. Zhang et al. (2019) demonstrated that sophocarpine could inhibit the activity of specific cytochrome P450 isoforms, which might affect the metabolism of other drugs. These findings are relevant for understanding the chemical properties and reactions of sophocarpine hydrobromide within biological contexts (Zhang, Jingwei; Li, Chuansheng; Zhang, Jingfa; Zhang, Fan, 2019).

Scientific Research Applications

  • Anti-Arrhythmic Properties :Sophocarpine hydrobromide has shown effectiveness against various types of ventricular arrhythmia in animal models, including those induced by CaCl2, aconitine, ouabain, and coronary artery occlusion and reperfusion. However, it did not demonstrate antiarrhythmic effects against CaCl2-ACh-induced atrial fibrillation or chloroform-epinephrine- and ouabain-induced arrhythmias in rabbits and isolated rabbit hearts. This indicates its potential as a treatment for ventricular arrhythmia, with its effects not closely linked to myocardial β-receptors (Zhao, Li, & Lin, 1983).

  • Liver Fibrosis Treatment :Sophocarpine has demonstrated significant efficacy in alleviating liver fibrosis. In rat models of hepatic fibrosis, sophocarpine reduced serum levels of aminotransferases and total bilirubin, suppressed extracellular matrix deposition, and prevented hepatic fibrosis development. It also inhibited the expression of various fibrotic markers and cytokines, suggesting its potential as a chemotherapeutic agent for chronic liver diseases (Qian et al., 2014).

  • Cardiac Fibrosis Prevention :Sophocarpine has been found to have antifibrotic effects on cardiac tissue. In a study involving rats with pressure overload-induced cardiac fibrosis, oral administration of sophocarpine resulted in decreased cardiac dysfunction, reduced inflammatory cytokine levels, and attenuated cardiac fibrosis. This suggests its role in modulating the balance between pro-inflammatory cytokine expression and collagen content levels (Li et al., 2014).

  • Inflammatory Diseases and Autoimmune Conditions :Sophocarpine has shown promising results in treating inflammatory conditions and autoimmune diseases. For instance, it effectively inhibited liver inflammation and injury in a mouse model of T cell-mediated liver disease and suppressed inflammatory responses in human fibroblast-like synoviocytes and mice with collagen-induced arthritis. These findings indicate sophocarpine's potential as a treatment option for rheumatoid arthritis and other inflammatory diseases (Sang et al., 2017) (Zhu & Zhu, 2017).

  • Anticancer Properties :Sophocarpine has demonstrated anticancer properties in various cancer cell lines, including prostate cancer. It inhibits cell proliferation, induces apoptosis, and regulates the expression of apoptosis-related proteins. In vivo studies also showed that sophocarpine hinders tumor progression, suggesting its potential as a therapeutic agent in cancer treatment (Dong et al., 2017).

  • Neuroprotective Effects :Sophocarpine has shown neuroprotective effects against transient focal cerebral ischemia in rats. It reduces the total infarct volume, improves neurological outcomes, and reduces the number of apoptotic cells. The protective mechanism is likely related to the downregulation of the acid-sensing ion channel 1 (ASIC1) (Yi-feng et al., 2011).

  • Potential Drug Interactions :Sophocarpine's interactions with human liver cytochrome P450 enzymes have been studied, indicating its potential to cause pharmacokinetic drug interactions with other co-administered drugs metabolized by CYP3A4 and 2C9 (Zhang et al., 2019).

  • Treatment of Cachexia :Sophocarpine has shown effectiveness in preventing cachexia-related symptoms in mice induced by colon26 adenocarcinoma. It inhibits the production of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its potential in treating cachexia (Zhang et al., 2008).

Safety And Hazards

Sophocarpine hydrobromide is classified as having acute toxicity, oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBQEIQEBNYSFK-PUILLJIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6483-15-4 (Parent)
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00999263
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophocarpine hydrobromide

CAS RN

78003-71-1
Record name Sophocarpine, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00999263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
XL Zhao, DF Gu, ZP Qi, MH Chen, T Wei, BX Li… - European journal of …, 2009 - Elsevier
Human ether-à-go-go-related gene (hERG) has an important role in the repolarization of the cardiac action potential. Sophocarpine and sophoridine are quinolizidine alkaloids and …
Number of citations: 29 www.sciencedirect.com
ZY Zhao, YQ Li, ZY Lin - Zhongguo yao li xue bao= Acta …, 1983 - pubmed.ncbi.nlm.nih.gov
[Anti-arrhythmic effect of sophocarpine hydrobromide] [Anti-arrhythmic effect of sophocarpine hydrobromide] …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
YQ Li, DF Yao, SL Yu, JX Wang… - Zhongguo yao li …, 1982 - pubmed.ncbi.nlm.nih.gov
[Neural mechanism of bronchospasmolytic effect of sophocarpine hydrobromide] [Neural mechanism of bronchospasmolytic effect of sophocarpine hydrobromide] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… Sophocarpine, sophocarpine hydrobromide, and the aqueous extract of S. alopeculoides all showed antitussive activity. This action has been reported to be mediated via the central p-…
Number of citations: 4 link.springer.com
DF Yao, YQ Li, JX Wang, CR Liu… - Zhongguo yao li xue bao …, 1986 - europepmc.org
… [Neural mechanism of bronchospasmolytic effect of sophocarpine hydrobromide]. …
Number of citations: 1 europepmc.org
HN Yuan - Zhong yao Tong bao (Beijing, China: 1981), 1987 - europepmc.org
… [Neural mechanism of bronchospasmolytic effect of sophocarpine hydrobromide]. …
Number of citations: 2 europepmc.org

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